1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an ethoxyphenyl group and a hydroxyphenylpropyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-ethoxyaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxy and ethoxy groups could facilitate binding to specific sites on the target molecule, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)thiourea: Similar structure with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of both ethoxy and hydroxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-23-16-10-8-15(9-11-16)20-18(22)19-13-12-17(21)14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIXKSDVUWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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